molecular formula C19H18O5 B3023899 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone CAS No. 898779-03-8

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

Cat. No. B3023899
CAS RN: 898779-03-8
M. Wt: 326.3 g/mol
InChI Key: PEZPMOLZSRKHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C19H18O5 . It is also known by other names such as 3-carboethoxy-4"-(1,3-dioxolan-2-yl)benzophenone, CTK5G4303, DTXSID30645105, ZINC43212628, AKOS016022158, and ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone, such as its melting point, boiling point, and density, are not provided in the search results. For detailed physical and chemical property data, it is recommended to refer to specialized chemical databases or literature .

Scientific Research Applications

Environmental Impact and Toxicology

Benzophenone derivatives, such as Benzophenone-3, are widely used in sunscreens and various consumer products due to their UV-filtering capabilities. However, their widespread use has led to environmental concerns, particularly their presence in water bodies and potential impacts on aquatic ecosystems. Studies have investigated the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of Benzophenone-3 and its metabolites. It has been found to be lipophilic, photostable, and bioaccumulative, raising concerns about its long-term exposure effects on aquatic ecosystems (Kim & Choi, 2014).

Pharmacological Applications

Research into benzophenone derivatives has also explored their potential as therapeutic agents. For instance, polyisoprenylated benzophenones extracted from plants in the Clusiaceae family have shown promising biological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. These studies highlight the potential of benzophenone derivatives as lead compounds for developing new drugs and understanding their mechanisms of action in arresting cancer cells and inhibiting the progression of cell-cycle (Acuña et al., 2009).

Synthetic and Analytical Chemistry

Benzophenone derivatives serve as key intermediates in synthetic organic chemistry, facilitating the synthesis of various complex molecules. The structure and reactivity of these compounds make them valuable in designing synthetic routes and developing analytical methodologies for quantification and characterization of pharmaceuticals and natural products.

Safety and Regulatory Perspectives

Given the potential health and environmental impacts of benzophenone derivatives, there has been significant interest in assessing their safety for use in consumer products. Regulatory bodies and scientific panels have evaluated the genotoxicity, endocrine activities, and overall safety of these compounds to establish guidelines for their safe use. These evaluations often inform policy and product formulation standards to mitigate risks associated with exposure (Silano et al., 2017).

Mechanism of Action

The mechanism of action of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it does not have known biological activity .

Safety and Hazards

When handling 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions or potential applications of 3-Carboethoxy-3’-(1,3-dioxolan-2-yl)benzophenone are not provided in the search results. For information on potential future research directions or applications, it is recommended to refer to specialized chemical databases or literature .

properties

IUPAC Name

ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-5-13(11-15)17(20)14-6-4-8-16(12-14)19-23-9-10-24-19/h3-8,11-12,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPMOLZSRKHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645053
Record name Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate

CAS RN

898779-03-8
Record name Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Reactant of Route 2
Reactant of Route 2
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Reactant of Route 3
Reactant of Route 3
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Reactant of Route 4
Reactant of Route 4
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Reactant of Route 5
Reactant of Route 5
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
Reactant of Route 6
Reactant of Route 6
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.